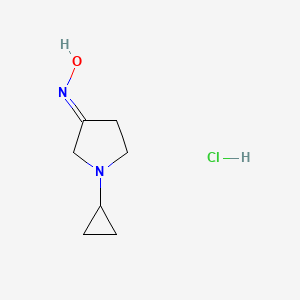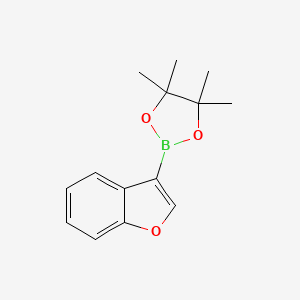
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Overview
Description
The compound “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains an imidazolidine-2,4-dione group, which is a type of heterocyclic compound, and a 3-aminophenyl group, which is a type of aromatic amine .
Synthesis Analysis
While specific synthesis methods for “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” were not found, similar compounds, such as Schiff bases, have been synthesized through condensation reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction analysis and Density Functional Theory .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, Schiff bases have been synthesized from simple to complex molecules either under base or acids catalysis with or without heating .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods like UV-VIS spectrophotometry, IR spectroscopy, scanning electron microscopy, atomic force microscopy, and the photo-EMF method .
Scientific Research Applications
Sensing Applications
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione: has been utilized in the development of sensors , particularly for detecting environmental contaminants and biomarkers. The compound’s ability to interact with various analytes makes it suitable for enhancing the sensitivity and specificity of optical and electrochemical sensors .
Biomedical Applications
In the realm of biomedicine , this compound is instrumental in creating molecularly imprinted polymers (MIPs) . These MIPs are used for sensing biological substances such as proteins, which are crucial for diagnostic purposes . The compound’s properties allow for the creation of high-affinity binding sites within the polymer matrices.
Drug Delivery Systems
The compound’s structure is conducive to forming MIPs that can be used in drug delivery systems . These systems can selectively release therapeutic agents in response to specific physiological triggers, improving the efficacy and safety of treatments .
Environmental Remediation
In environmental science , 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione can be part of materials designed for water and wastewater treatment . Its molecular structure allows for the absorption and breakdown of pollutants, aiding in the remediation of contaminated water sources .
Analytical Chemistry
The compound finds use in analytical chemistry for the development of quantum dot-based sensors . These sensors are particularly useful for clinical applications, such as the selective detection of glucose in biological samples .
Material Science
In material science , the compound’s derivatives are explored for their potential in creating new materials with desirable properties, such as stretchable and transparent polyimides . These materials have applications in flexible electronics and other advanced technologies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAFOCDWKXNODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653854 | |
| Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1114824-11-1 | |
| Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Cyclopropylamino)methyl]benzamide hydrochloride](/img/structure/B1518725.png)




![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)
![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)






